molecular formula C11H12N2O2 B573285 Methyl 2-[(2-cyanoethyl)amino]benzoate CAS No. 159642-45-2

Methyl 2-[(2-cyanoethyl)amino]benzoate

Cat. No.: B573285
CAS No.: 159642-45-2
M. Wt: 204.229
InChI Key: JOQCNTQZZUCAED-UHFFFAOYSA-N
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Description

Methyl 2-[(2-cyanoethyl)amino]benzoate is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both benzoate ester and cyanoethylamino functional groups, a combination that may be explored for developing novel heterocyclic systems or as a building block for compounds with potential bioactivity. Related benzoate derivatives are frequently investigated as key intermediates in synthesizing more complex molecules, such as coumarin derivatives known for their wide range of pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities (see, for example, a related coumarin-benzoate compound . As a reagent, its value lies in its molecular structure, which can undergo various chemical transformations; the ester group can be hydrolyzed, and the secondary amine and nitrile groups offer sites for further functionalization. Researchers can utilize this compound in the synthesis of potential chemosensors or in the development of new pharmaceutical candidates. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

159642-45-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.229

IUPAC Name

methyl 2-(2-cyanoethylamino)benzoate

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)9-5-2-3-6-10(9)13-8-4-7-12/h2-3,5-6,13H,4,8H2,1H3

InChI Key

JOQCNTQZZUCAED-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NCCC#N

Synonyms

Benzoic acid, 2-[(2-cyanoethyl)amino]-, methyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Methyl 2-[(2-cyanoethyl)amino]benzoate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₁H₁₂N₂O₂ 204.23 Ester, cyanoethylamino
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 Ester, methoxy
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Ester, acetamido, hydroxy
Methyl 2-(2-cyanoethyl)benzoate C₁₁H₁₁NO₂ 189.21 Ester, cyanoethyl (direct attachment)

Key Observations :

  • The cyanoethylamino group in the target compound introduces both nitrogen-based reactivity and polarity, distinguishing it from analogs like Ethyl 2-methoxybenzoate, which lacks nitrogen .
Target Compound:

While direct synthesis details are unavailable, analogous methods involve condensation reactions between aromatic amines and cyanoethylating agents. For example, Methyl 2-benzoylamino-3-oxobutanoate (a related benzoate) is synthesized via reflux with aromatic amines and acid catalysts like PTSA .

Analogs:
  • Ethyl 2-methoxybenzoate : Synthesized via esterification of 2-methoxybenzoic acid, emphasizing straightforward functional group interconversion .
  • Methyl 4-acetamido-2-hydroxybenzoate: Requires multi-step synthesis, including acetylation of aminosalicylic acid derivatives, highlighting the complexity of introducing acetamido and hydroxy groups .

Reactivity Differences :

  • The cyanoethylamino group in the target compound may undergo nucleophilic substitution or hydrolysis more readily than methoxy or acetamido groups in analogs .

Preparation Methods

Catalyst Efficiency and Recovery

  • Pd/C Loading: A catalyst-to-substrate ratio of 0.01–0.07 ensures complete nitro reduction without excessive costs.

  • Reusability: Recovered Pd/C retains >95% activity for up to five batches when supplemented with 0.005–0.05 fresh catalyst.

Solvent and Temperature Effects

  • Hydrogenation Solvent: Dilute HCl (0.5–5 wt%) prevents aggregation of intermediates.

  • Esterification Temperature: Maintaining temperatures below 40°C during workup minimizes ester degradation.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrolysis of Nitrile: Acidic conditions during esterification may hydrolyze the cyanoethyl group to carboxylic acid. Mitigation involves strict pH control (pH 10–11).

  • Over-Alkylation: Use of stoichiometric acrylonitrile (1.1–1.2 equivalents) limits di-substitution.

Industrial-Scale Considerations

  • Continuous Hydrogenation: Fixed-bed reactors with immobilized Pd/C improve throughput.

  • Waste Reduction: Recycling mother liquor from spin-drying steps reduces aqueous waste .

Q & A

Basic: What are the recommended synthetic routes for Methyl 2-[(2-cyanoethyl)amino]benzoate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of methyl benzoate derivatives typically involves nucleophilic substitution or condensation reactions. For example, ethyl 2-(aminomethyl)benzoate analogs are synthesized via substitution reactions using brominated intermediates under controlled temperature (40–60°C) and inert atmospheres to minimize side reactions . For this compound, a plausible route involves reacting methyl 2-aminobenzoate with acrylonitrile in the presence of a base (e.g., K₂CO₃) to facilitate Michael addition. Solvent choice (e.g., DMF or acetonitrile) and stoichiometric ratios are critical for optimizing yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .

Basic: How can spectroscopic and crystallographic methods be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can identify key functional groups. The cyanoethyl group’s protons (δ ~2.5–3.5 ppm) and the ester carbonyl (δ ~165–170 ppm in ¹³C) are diagnostic. Aromatic protons in the benzoate ring typically appear at δ ~6.5–8.0 ppm .
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction is ideal. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Crystallization conditions (e.g., slow evaporation in ethanol/water mixtures) must be optimized to obtain high-quality crystals. Hydrogen-bonding interactions involving the amino and cyano groups can stabilize the crystal lattice .

Advanced: How can researchers resolve contradictions in reaction outcomes when synthesizing this compound derivatives under varying conditions?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., over-alkylation or oxidation). Systematic analysis includes:

  • Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to identify intermediates.
  • Computational Chemistry: Density Functional Theory (DFT) can model energy barriers for competing pathways (e.g., Michael addition vs. ester hydrolysis).
  • Isolation of Byproducts: Characterize byproducts (e.g., oxidized cyano groups) via LC-MS to refine reaction conditions .
    Example: If a brominated byproduct is detected, trace moisture may hydrolyze the cyano group; using molecular sieves or anhydrous solvents can mitigate this .

Advanced: What strategies are effective for studying the biological activity of this compound, particularly in enzyme inhibition assays?

Methodological Answer:

  • Target Identification: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or acetylcholinesterase, leveraging the compound’s amino and cyano motifs for hydrogen bonding .
  • In Vitro Assays:
    • Enzyme Kinetics: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., Ellman’s method for cholinesterase inhibition).
    • Competitive Binding: Use isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Metabolite Analysis: LC-MS/MS can track metabolic stability, particularly esterase-mediated hydrolysis of the methyl ester group .

Advanced: How can polymorphism or crystallographic disorder affect the interpretation of this compound’s structural data?

Methodological Answer:
Polymorphism (e.g., differing crystal packing due to rotational freedom of the cyanoethyl group) can lead to discrepancies in reported melting points or solubility. Mitigation strategies include:

  • Temperature-Dependent Crystallography: Collect data at multiple temperatures to identify phase transitions.
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···N bonds) to rationalize packing variations.
  • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model disordered regions .

Advanced: What are the challenges in optimizing the regioselectivity of this compound for further functionalization?

Methodological Answer:
Regioselective modification (e.g., nitration or halogenation) is complicated by the electron-donating amino group and electron-withdrawing ester. Strategies include:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the amino group) to steer electrophilic attack to the para position of the benzoate ring.
  • Catalytic Systems: Use Pd-catalyzed C–H activation for site-specific coupling reactions.
  • Computational Screening: Predict reactive sites using Fukui indices or electrostatic potential maps .

Basic: How can researchers validate the purity of this compound, and what analytical thresholds are considered acceptable?

Methodological Answer:

  • HPLC-PDA: Purity ≥95% with a single peak at λ = 254 nm.
  • Elemental Analysis: Carbon and nitrogen content should deviate ≤0.4% from theoretical values.
  • Melting Point: Sharp range (≤2°C) indicates purity. Broadening suggests impurities or polymorphism .

Advanced: How does the electronic nature of the cyanoethyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:
The cyano group’s strong electron-withdrawing effect activates the aromatic ring for NAS at positions ortho and para to the amino group. Experimental validation includes:

  • Hammett Studies: Correlate σ values of substituents with reaction rates.
  • Kinetic Isotope Effects (KIE): Deuterium labeling at reactive sites to probe mechanism (e.g., concerted vs. stepwise) .

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